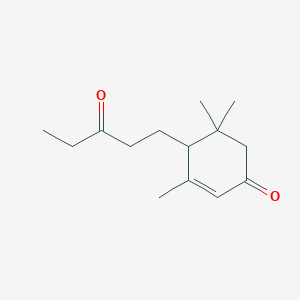
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H20O2. It is a related compound of isophorone, which is used as a solvent for various applications such as adhesives, paints, and pesticides . This compound is also known by other names, including 3-Oxo-7,8-dihydro-α-ionone and megastigm-4-ene-3,9-dione .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere . Another method involves the controlled hydrogenation of isophorone .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts such as palladium. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include different carbonyl compounds, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent in the production of adhesives, paints, and pesticides.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophorone: A related compound used as a solvent in various applications.
3-Oxo-7,8-dihydro-α-ionone: Another name for 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one.
Megastigm-4-ene-3,9-dione: Another name for the compound.
Uniqueness
This compound is unique due to its specific structure and the presence of both a cyclohexenone ring and a ketone functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
90122-04-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3,5,5-trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-5-11(15)6-7-13-10(2)8-12(16)9-14(13,3)4/h8,13H,5-7,9H2,1-4H3 |
Clé InChI |
VNCFLCLPLPIVDM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1C(=CC(=O)CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)


![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)
![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)

![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)
